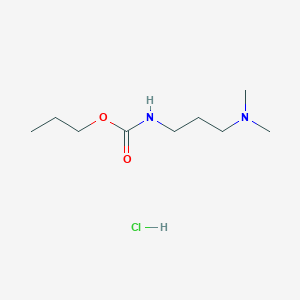

Propamocarb hydrochloride

概要

説明

Propamocarb hydrochloride is a systemic fungicide primarily used to control soil, root, and leaf diseases caused by oomycetes. It is absorbed and distributed through the plant’s tissue, providing effective protection against pathogens such as Phytophthora and Pythium species . The chemical formula for this compound is C₉H₂₁ClN₂O₂, and it is known for its low general toxicity and minimal environmental impact .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of propamocarb hydrochloride involves the following steps :

Addition of N,N-dimethyl-1,3-propanediamine, anti-hydrolysis agents, and water: to a reaction kettle, followed by uniform stirring.

Freezing and dropwise addition of propyl chloroformate: while maintaining the temperature between 23-28°C. The addition is completed within 7-8 hours.

Adjustment of pH to 5-7: and conducting a thermal insulation reaction for 2 hours.

Vacuum reduced-pressure dehydration: is performed, controlling the vacuum degree to 0.098 MPa and temperature to ≤110°C. The water obtained during dehydration can be recycled.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process ensures high purity and yield of the final product .

化学反応の分析

Metabolic Reactions

Propamocarb undergoes enzymatic transformations in biological systems:

Animal Metabolism (Rats) ( ):

-

Aliphatic oxidation : Propyl chain hydroxylation forms 2-hydroxypropamocarb .

-

N-oxidation : Tertiary amine oxidation yields propylpropamocarb N-oxide .

-

N-dealkylation : Demethylation produces mono-N-desmethyl propamocarb .

-

Cyclization : Forms propamocarb oxazolidin-2-one (Met VI).

Metabolite Distribution :

| Metabolite | Percentage of Dose Excreted |

|---|---|

| 2-Hydroxypropamocarb | 15–20% |

| Propamocarb oxazolidin-2-one | 10–12% |

Plant Metabolism ( ):

-

Primary crops : Parent compound dominates residues (>80%).

-

Rotational crops : Metabolites include hydroxylated and N-demethylated forms (<5% total residues).

Hydrolytic Degradation ( ):

-

Stability : <10% degradation after 5 days at pH 4–9 and 50°C.

-

Products : No significant hydrolysis byproducts detected.

Photodegradation ( ):

-

Aquatic systems : Stable under UV light (half-life >30 days).

-

Soil : Degrades with a half-life of 35 days under sunlight.

Soil Metabolism ( ):

-

Pathway : Microbial-mediated degradation to CO₂ (80% mineralization in 100 days).

HPLC Analysis ( ):

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Detection | UV at 210 nm |

| Retention time | 8.2 min |

Stability Testing ( ):

| Condition | Result |

|---|---|

| Thermal (110°C) | Stable for 24 hours |

| pH 5–7 | No decomposition |

Reaction Mechanism Insights

科学的研究の応用

Agricultural Applications

Fungicidal Activity

Propamocarb hydrochloride is predominantly used to control fungal diseases in crops. It is particularly effective against pathogens such as Phytophthora and Pythium, which can cause significant damage to crops like potatoes, tomatoes, and ornamental plants. The mode of action involves inhibiting the mycelial growth and sporulation of these fungi, thereby preventing infection and spread .

Application Methods

The compound can be applied through various methods:

- Foliar Spray: Direct application to the leaves of plants.

- Soil Drench: Application to the soil to target root pathogens.

- Chemigation: Application through irrigation systems to ensure even distribution .

Environmental Impact and Safety

Toxicity Profile

Studies indicate that this compound exhibits low toxicity to non-target organisms, including birds and small mammals. It is classified as practically non-toxic to slightly toxic based on ecotoxicological assessments . This safety profile is crucial for its use in environments where human exposure may occur.

Regulatory Status

The Environmental Protection Agency (EPA) has reviewed this compound under its reregistration process, confirming its efficacy and safety when used according to label instructions. The compound is registered for various agricultural uses, ensuring compliance with safety standards .

Case Studies

Case Study 1: Efficacy Against Phytophthora Species

A study published in Plant Disease evaluated the effectiveness of this compound against Phytophthora nicotianae in Virginia nurseries. The results demonstrated significant reductions in mycelial growth and sporulation when treated with propamocarb, highlighting its potential for disease management in commercial nurseries .

| Treatment | Mycelial Growth Reduction (%) | Sporulation Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Propamocarb (100 ppm) | 75 | 80 |

| Propamocarb (200 ppm) | 90 | 95 |

Case Study 2: Use in Potato Cultivation

In a field trial assessing the impact of propamocarb on potato crops affected by late blight (Phytophthora infestans), researchers found that timely applications significantly reduced disease incidence and improved yield quality. The study concluded that integrating propamocarb into disease management programs could enhance potato production sustainability .

作用機序

Propamocarb hydrochloride exerts its effects by inhibiting lipid synthesis in fungal cells. It is absorbed by the roots and leaves of plants and translocated throughout the plant tissue. The compound disrupts the formation of cell membranes in fungi, leading to their death . The primary molecular targets are enzymes involved in lipid synthesis pathways .

類似化合物との比較

Carbendazim: Another systemic fungicide with a different mode of action, primarily used against ascomycetes and basidiomycetes.

Metalaxyl: A systemic fungicide effective against oomycetes but with a different chemical structure and mode of action.

Fosetyl-Aluminum: A systemic fungicide that acts by stimulating the plant’s natural defense mechanisms.

Uniqueness of Propamocarb Hydrochloride: this compound is unique due to its specific activity against oomycetes and its low toxicity to mammals and the environment . Unlike other fungicides, it does not pose a significant risk of resistance development in target pathogens .

生物活性

Propamocarb hydrochloride is a systemic carbamate fungicide primarily used in agriculture to control various diseases caused by Oomycete fungi, such as Phytophthora and Pythium species. Its efficacy against seed, seedling, root, and stem rots makes it significant in crop protection. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, metabolism, toxicity, and ecological impact based on diverse research findings.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed and extensively metabolized in mammals. Studies indicate that after administration in rats, the compound is primarily excreted through urine (71.9%) and feces (9.5%), with minimal retention in tissues. The half-life of propamocarb varies between 11 to 26 hours across different tissues .

Metabolic Pathway

The metabolic pathway involves several transformations:

- Aliphatic oxidation of the propyl chain.

- N-oxidation of the tertiary amine.

- N-demethylation , leading to the formation of metabolites such as 2-hydroxy propamocarb and propylpropamocarb N-oxide .

Table 1: Major Metabolites of this compound

| Metabolite Name | Description |

|---|---|

| 2-Hydroxy propamocarb | Hydroxylated derivative |

| Mono-N-desmethyl propamocarb | N-demethylated form |

| Propylpropamocarb N-oxide | N-oxidation product |

| Cyclic propamocarb oxazolidin-2-one | Cyclization product |

Toxicological Profile

The toxicological evaluation of this compound indicates it is practically nontoxic to birds and small mammals, with a low acute toxicity profile . The compound is classified as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity due to insufficient evidence. The NOEL (No Observed Effect Level) for systemic effects has been determined at 150 mg/kg/day based on various studies including developmental toxicity in rabbits .

Endocrine Disruption Potential

Recent studies have raised concerns about the potential endocrine-disrupting effects of this compound. Correlation data suggest a significant association between exposure to this compound and various health issues, including reproductive disorders and developmental delays . The mechanism of action may involve mimicking or blocking hormone receptors, thereby disrupting normal hormonal functions.

Ecotoxicology

Ecotoxicological assessments show that this compound poses low risk to aquatic organisms and terrestrial wildlife. It has been reported to be slightly toxic to freshwater and estuarine organisms but shows minimal bioaccumulation potential .

Case Studies

-

Case Study on Mycelial Growth Inhibition :

A study demonstrated that this compound effectively inhibited mycelial growth and sporulation of Phytophthora nicotianae, a pathogen affecting tobacco crops. The results indicated that higher concentrations significantly reduced infection rates in treated plants . -

Toxicokinetics in Livestock :

In a study involving lactating cows dosed with this compound, researchers found that the majority of the administered dose was excreted within 72 hours, predominantly through urine. Residue levels in milk were monitored, showing variable concentrations throughout the day .

特性

IUPAC Name |

propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIMSXGUTQTKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034849 | |

| Record name | Propamocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1] | |

| Record name | Propamocarb hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000029 [mmHg] | |

| Record name | Propamocarb hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25606-41-1 | |

| Record name | Propamocarb hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25606-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMOCARB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39TC0925S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of Propamocarb Hydrochloride and how does it affect plant pathogens?

A1: While the precise target of this compound is not fully understood, it is classified as a systemic fungicide that disrupts the cell membrane of oomycetes like Phytophthora and Pythium species. [, , ] This disruption likely interferes with crucial cellular processes, ultimately leading to pathogen death. []

Q2: Is there evidence of this compound affecting different life stages of pathogens?

A2: Yes, research shows that this compound demonstrates varying efficacy against different developmental stages of Phytophthora nicotianae. It effectively protects geranium seedlings from zoospore infections but offers limited protection against mycelial infections, indicating a potentially stronger action on earlier life stages. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, it's important to consult reliable chemical databases for this information.

Q4: Has this compound demonstrated compatibility with other agricultural practices?

A4: Yes, studies have explored mixing this compound with biogas slurry as a potential approach to develop new agro-chemicals. Results suggest this mixture effectively inhibits the growth of Gerlachia nivalis and Alternaria solani Sorauer, indicating potential compatibility and a possible avenue for sustainable pest management strategies. [, ]

Q5: Are there concerns regarding the development of resistance to this compound in plant pathogens?

A5: Yes, studies show that Pseudoperonospora cubensis isolates displayed insensitivity to all tested concentrations of this compound, indicating potential resistance development. [] This highlights the need for responsible fungicide use and resistance management strategies.

Q6: Has cross-resistance been observed between this compound and other fungicides?

A6: Research suggests a possible cross-resistance between this compound and Metalaxyl in Phytophthora nicotianae isolates. Both fungicides elicited similar responses in vitro, hinting at a potential shared resistance mechanism. []

Q7: What is known about the environmental impact of this compound?

A7: While the provided abstracts don't offer specific ecotoxicological data, they highlight the importance of understanding and mitigating any negative environmental impacts. [, ] Consulting relevant ecotoxicology databases and studies is crucial for a comprehensive assessment.

Q8: What analytical methods are used to detect and quantify this compound residues?

A8: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a sensitive and rapid method for determining this compound residues in vegetables and soil. [] This technique allows for accurate quantification and monitoring of the fungicide in various matrices.

Q9: Are there simpler analytical methods available for analyzing this compound in specific matrices?

A9: Yes, researchers have developed a direct injection liquid chromatography-electrospray mass spectrometry (LC-MS) method for analyzing this compound residues specifically in wine. [] This method simplifies sample preparation and analysis for this specific matrix.

Q10: Are there alternative fungicides for controlling downy mildew that show efficacy against this compound-resistant strains?

A10: Yes, field trials indicate that fungicides containing famoxadone, cymoxanil, zoxamide, cyazofamid, and fluopicolide demonstrate efficacy against this compound-resistant Pseudoperonospora cubensis on cucumbers. [] Rotating different fungicide classes with distinct modes of action is crucial for preventing resistance development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。